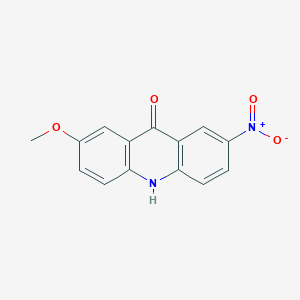

2-methoxy-7-nitroacridin-9(10H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-7-nitro-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c1-20-9-3-5-13-11(7-9)14(17)10-6-8(16(18)19)2-4-12(10)15-13/h2-7H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDTZAUUYUVUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385931 | |

| Record name | 2-methoxy-7-nitro-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13244-38-7, 5486-12-4 | |

| Record name | 2-Methoxy-7-nitro-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13244-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxy-7-nitro-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 7 Nitroacridin 9 10h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Detailed Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show signals corresponding to each unique proton in the molecule. The aromatic region would likely display a complex pattern of doublets and doublets of doublets, reflecting the coupling between adjacent protons on the acridone (B373769) core. The methoxy (B1213986) group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-H proton of the acridone ring would likely appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding.

Carbon-13 NMR (¹³C NMR) Characterization, Including Quaternary Carbons

The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule, including the quaternary carbons which lack attached protons. The carbonyl carbon (C-9) of the acridone system would be expected to have a chemical shift in the range of 170-180 ppm. The carbon attached to the methoxy group and the carbon bearing the nitro group would also have characteristic chemical shifts. The remaining aromatic carbons would appear in the typical region of 110-150 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to piece together the molecular structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for instance, showing the correlation from the methoxy protons to the C-2 carbon, and from the aromatic protons to the quaternary carbons and the carbonyl carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass of a molecule and can be used to deduce its elemental composition and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For 2-methoxy-7-nitroacridin-9(10H)-one, with a molecular formula of C₁₄H₁₀N₂O₄, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

The mass spectrum would also display a series of fragment ions, formed by the breakdown of the molecular ion. The fragmentation pattern is a molecular fingerprint. For this compound, characteristic losses would be expected, such as the loss of the nitro group (NO₂) or a methyl radical (•CH₃) from the methoxy group. The fragmentation of the acridone core would also produce a predictable pattern of ions, further confirming the structure.

Without access to the actual spectral data, the tables of chemical shifts and mass fragments, which are central to a rigorous structural elucidation, cannot be generated. The scientific community awaits the synthesis and full spectral characterization of this compound to enable a complete and accurate analysis.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands. The presence of a nitro group (NO₂), a methoxy group (O-CH₃), a carbonyl group (C=O) of the acridinone (B8587238) core, and N-H and C-H bonds would give rise to distinct peaks.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3300-3100 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic -OCH₃) | 3000-2850 | Stretching |

| C=O (Acridinone) | 1650-1630 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| NO₂ (Nitro) | 1550-1500 and 1360-1300 | Asymmetric and Symmetric Stretching |

| C-O-C (Methoxy Ether) | 1275-1200 and 1150-1085 | Asymmetric and Symmetric Stretching |

| C-N | 1350-1250 | Stretching |

This table is predictive and based on established IR correlation charts. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is anticipated to be complex due to the extensive conjugated system of the acridinone core, which is further influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. The spectrum would likely display multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The extended π-system of the tricyclic acridinone structure typically results in strong absorptions in the UV and visible regions. The precise wavelengths of maximum absorption (λmax) would be sensitive to the solvent used for analysis.

Expected Electronic Transitions for this compound:

| Transition | Chromophore | Expected Wavelength Region |

| π → π | Acridinone aromatic system | ~250-450 nm |

| n → π | Carbonyl group (C=O) | >300 nm (often a weak shoulder) |

| n → π* | Nitro group (NO₂) | ~270-280 nm (typically weak) |

This table is a general prediction based on the electronic properties of the constituent functional groups and the acridinone scaffold. Experimental determination is required for accurate λmax values.

X-ray Crystallography for Solid-State Structural Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. A successful crystallographic analysis would provide definitive proof of its molecular structure in the solid state.

A crystallographic study on the related compound, 2-methoxy-9-phenoxyacridine, revealed a dimeric structure formed through π–π interactions. nih.gov While this provides some insight into the potential packing motifs of acridine (B1665455) derivatives, the presence of the nitro group and the lactam functionality in this compound would likely lead to different intermolecular interactions and a distinct crystal lattice.

Computational and Theoretical Investigations of 2 Methoxy 7 Nitroacridin 9 10h One

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons within a molecule governs its chemical and physical properties. Through the lens of molecular orbital theory, we can gain a detailed understanding of the electronic characteristics of 2-methoxy-7-nitroacridin-9(10H)-one.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For acridone (B373769) derivatives, the HOMO is typically localized over the electron-rich regions of the acridone core and any electron-donating substituents, while the LUMO is often distributed over the electron-deficient areas. In the case of this compound, the methoxy (B1213986) group at the 2-position acts as an electron-donating group, increasing the electron density of the aromatic system and thus influencing the energy and localization of the HOMO. Conversely, the nitro group at the 7-position is a strong electron-withdrawing group, which significantly lowers the energy of the LUMO and localizes it in its vicinity.

Detailed Density Functional Theory (DFT) calculations would be required to determine the precise energy levels and spatial distribution of the HOMO and LUMO for this specific molecule. Such calculations would provide quantitative data on the HOMO-LUMO gap, offering insights into its potential as an electron donor or acceptor in chemical reactions.

| Molecular Orbital | Predicted Localization | Predicted Energy Level |

| HOMO | Acridone core and methoxy group | Relatively High |

| LUMO | Nitro group and adjacent aromatic ring | Relatively Low |

| HOMO-LUMO Gap | TBD by specific calculations | Moderate to Low |

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule provides a roadmap for its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative potential (typically colored in shades of red and yellow) would be expected around the oxygen atoms of the carbonyl and nitro groups, as well as the methoxy group, indicating these are areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) would likely be found around the hydrogen atoms and in the vicinity of the electron-withdrawing nitro group, highlighting areas prone to nucleophilic attack. The MEP would visually confirm the electron-donating nature of the methoxy group and the electron-withdrawing effect of the nitro group, showcasing the electronic push-pull system within the molecule.

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation. For this compound, the primary conformational flexibility would arise from the rotation of the methoxy group relative to the acridone ring.

Computational methods, such as molecular mechanics or quantum mechanical calculations, can be employed to perform a systematic search of the conformational space. By calculating the potential energy for different rotational angles of the methoxy group, a potential energy surface can be generated. The conformation corresponding to the lowest point on this surface represents the most stable and, therefore, the most likely structure of the molecule under normal conditions. This minimized energy structure is the starting point for more advanced computational studies.

Reaction Mechanism Studies

Theoretical chemistry provides a powerful avenue to explore the pathways of chemical reactions, offering insights into transition states, activation energies, and the feasibility of different reaction mechanisms.

Theoretical Exploration of Nitration Pathways

The synthesis of this compound likely involves the nitration of a precursor molecule, 2-methoxyacridin-9(10H)-one. Computational studies can be used to investigate the regioselectivity of this nitration reaction. By modeling the reaction with an electrophile such as the nitronium ion (NO₂⁺), the activation energies for nitration at different positions on the acridone ring can be calculated. These calculations would likely show that the 7-position is electronically activated for electrophilic substitution due to the directing effects of the existing methoxy group and the acridone nitrogen, thus providing a theoretical basis for the observed product.

Computational Modeling of Methoxylation and Other Transformations

Similarly, the introduction of the methoxy group can be studied computationally. If the synthesis starts from a nitro-substituted acridone, theoretical modeling can explore the mechanism of nucleophilic aromatic substitution to introduce the methoxy group. Furthermore, computational models can predict the outcomes of other potential transformations of this compound, such as reduction of the nitro group or demethylation of the methoxy group. These studies would involve calculating the reaction energies and identifying the most plausible reaction pathways, thereby guiding synthetic efforts and the exploration of the compound's chemical reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Detailed QTAIM analysis, a powerful method for characterizing chemical bonding and non-covalent interactions, has not been specifically reported for this compound. Such an analysis would involve the topological analysis of the electron density to define atomic basins and locate bond critical points (BCPs).

Electron Density Partitioning and Bond Critical Points

A theoretical QTAIM study would partition the calculated electron density of this compound into atomic basins, allowing for the integration of various properties over these basins. The identification and characterization of bond critical points—points where the electron density is a minimum along the bond path but a maximum in the perpendicular directions—would provide quantitative information about the nature and strength of the covalent bonds within the acridone core, as well as the methoxy and nitro substituent groups. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs would be crucial for classifying the bonds as shared (covalent) or closed-shell (ionic, van der Waals) interactions.

Table 1: Hypothetical Bond Critical Point Data for this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type |

| C-C (aromatic) | Data not available | Data not available | Covalent |

| C-N (ring) | Data not available | Data not available | Covalent |

| C=O | Data not available | Data not available | Covalent |

| C-O (methoxy) | Data not available | Data not available | Covalent |

| N-O (nitro) | Data not available | Data not available | Covalent |

Note: The data in this table is hypothetical and serves as an illustration of what a QTAIM analysis would provide. No experimental or calculated data is currently available.

Intermolecular Interactions and Packing Arrangements

While crystal structure determination through techniques like X-ray diffraction would reveal the packing arrangements of this compound in the solid state, a QTAIM analysis would further elucidate the specific intermolecular interactions governing this packing. The analysis would identify and characterize non-covalent interactions such as hydrogen bonds, π-π stacking, and other van der Waals forces by locating the corresponding bond critical points between molecules. The properties of these intermolecular BCPs would provide quantitative measures of the strength and nature of the interactions that stabilize the crystal lattice. Without experimental crystallographic data and subsequent QTAIM calculations, a detailed description of these interactions remains speculative.

Chemical Reactivity and Transformations of 2 Methoxy 7 Nitroacridin 9 10h One

Reactions at the Nitro Group

The presence of a nitro group on the acridone (B373769) scaffold is a critical feature, significantly influencing the molecule's electronic properties and reactivity. This electron-withdrawing group deactivates the ring to which it is attached, making it susceptible to nucleophilic attack and directing the course of various transformations.

Reduction Reactions to Amino Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 7-amino-2-methoxyacridin-9(10H)-one, a key intermediate for further functionalization. This reduction can be achieved through various methods commonly employed for the reduction of aromatic nitro compounds.

Catalytic hydrogenation is a widely used and efficient method. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of a hydrogen source. For instance, the reduction of a similar nitroacridone derivative was successfully carried out using formic acid as a hydrogen transfer agent in the presence of a Pd/C catalyst. This method is often preferred due to its mild conditions and high yields.

Another common approach is the use of metals in acidic media. A classic example is the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). While effective, these conditions are harsher than catalytic hydrogenation and may not be suitable for substrates with acid-labile functional groups.

Other reducing agents such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this transformation. The choice of reducing agent often depends on the desired selectivity and the presence of other functional groups in the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

| H₂, Pd/C | Alcoholic solvent, room temperature or slightly elevated | Mild and efficient, common laboratory method. |

| Formic acid, Pd/C | Ethanol, reflux | Effective hydrogen transfer hydrogenation. |

| Sn, HCl | Reflux | Classic, strong reducing conditions. |

| Fe, HCl/Acetic Acid | Reflux | Often used in industrial scale. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild reducing agent. |

| Tin(II) Chloride (SnCl₂) | Acidic medium | Stannous chloride is a common laboratory reagent. |

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, although in the case of 2-methoxy-7-nitroacridin-9(10H)-one itself, there isn't a conventional leaving group like a halide at a position activated by the nitro group (ortho or para).

However, the principle remains important for derivatives of this compound. If a halogen were present at the C-6 or C-8 position, it would be highly susceptible to substitution by various nucleophiles such as amines, alkoxides, or thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the nitro group. The stability of this intermediate is crucial for the reaction to occur.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the C-2 position is an electron-donating group, which influences the reactivity of the ring to which it is attached.

Demethylation Reactions

The cleavage of the methyl ether to yield the corresponding phenol (B47542), 2-hydroxy-7-nitroacridin-9(10H)-one, is a common transformation. This demethylation can be achieved using various reagents.

A widely used and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. Other Lewis acids such as aluminum chloride (AlCl₃) can also be used.

Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures are also effective for cleaving aryl methyl ethers. However, these harsh conditions may not be compatible with other functional groups in the molecule.

Table 2: Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Highly effective and often used for sensitive substrates. |

| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | Strong acid, harsh conditions. |

| Hydroiodic Acid (HI) | Reflux | Similar to HBr, strong acid conditions. |

| Pyridinium Hydrochloride | Molten, high temperatures | Classic method, requires high temperatures. |

Reactions at the Acridone Core

The acridone core itself can undergo various chemical transformations. The synthesis of the this compound scaffold often involves an Ullmann condensation reaction. This reaction typically involves the coupling of an anthranilic acid derivative with an appropriately substituted aryl halide in the presence of a copper catalyst, followed by cyclization. The conditions of this synthesis, often requiring high temperatures, speak to the general stability of the acridone core once formed.

The N-H group of the acridone can be alkylated or acylated. For instance, reaction with an alkyl halide in the presence of a base would lead to the corresponding N-alkylated acridone. This modification can significantly alter the solubility and biological properties of the molecule.

The carbonyl group of the acridone can, in principle, be reduced, but this typically requires strong reducing agents and is less common than reactions at the nitro or methoxy groups. The aromatic nature of the heterocyclic system makes the carbonyl group less reactive than a typical ketone.

Electrophilic Substitution Reactions (Beyond Initial Nitration)

The acridone ring system is generally susceptible to electrophilic attack. In the case of this compound, the locations of the existing substituents profoundly direct any further electrophilic substitution. The methoxy group at position 2 is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the nitro group at position 7 is a strong deactivating group, directing electrophiles to the meta position.

Nucleophilic Substitution Reactions

The acridone nucleus, particularly at the 9-position (the carbonyl carbon), is susceptible to nucleophilic attack. This reaction is a form of nucleophilic acyl substitution. libretexts.orglibretexts.org The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles.

Common nucleophilic substitution reactions could involve the displacement of the carbonyl oxygen (after protonation or conversion to a better leaving group) or, more commonly, addition to the carbonyl group followed by subsequent reactions. For example, reaction with strong nucleophiles like Grignard reagents or organolithium compounds could lead to the formation of tertiary alcohols after acidic workup. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which can then be protonated.

Furthermore, nucleophilic aromatic substitution (SNAr) could potentially occur, displacing the nitro group or the methoxy group if a strong nucleophile is used under forcing conditions. The nitro group, being a strong electron-withdrawing group, can activate the ring towards nucleophilic attack, potentially allowing for its displacement by nucleophiles like alkoxides or amines.

Oxidation and Reduction Processes of the Acridone Nucleus

The redox chemistry of this compound is complex, with several parts of the molecule capable of undergoing oxidation or reduction.

Oxidation: The acridone nucleus itself is relatively stable to oxidation. However, the electron-rich benzene (B151609) ring bearing the methoxy group could be susceptible to oxidation under strong oxidizing conditions, potentially leading to ring-opening products. The nitrogen atom of the acridone ring can also be oxidized. Electrochemical studies on substituted acridones show that oxidation potentials are influenced by the nature of the substituents. rsc.orgresearchgate.net Electron-donating groups generally lower the oxidation potential.

Reduction: The most readily reducible group in the molecule is the nitro group. The reduction of aromatic nitro groups is a well-established transformation and can proceed through various intermediates, such as nitroso and hydroxylamino species, to ultimately yield the corresponding amino group (2-amino-7-methoxyacridin-9(10H)-one). This transformation can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation.

The acridone carbonyl group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the carbonyl and the nitro group. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), might selectively reduce the carbonyl to a hydroxyl group, yielding an acridinol derivative.

Below is a table summarizing the electrochemical properties of some substituted acridone derivatives, illustrating the effect of substituents on their redox potentials.

| Compound/Substituent | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Reference |

| Unsubstituted Acridone | 1.020 (quasi-reversible) | -2.399 (irreversible) | rsc.org |

| 2,7-bis(3,6-tert-butylcarbazole)-N-alkylacridone | >1.297 (irreversible) | -2.22 (irreversible) | rsc.org |

| N-phenylacridone | 1.11 (irreversible) | -2.57 (reversible) | rsc.org |

Stability and Degradation Pathways

Chemical Stability under Varying Conditions

The stability of this compound is influenced by factors such as pH, light, and temperature. As a nitroaromatic compound, it is expected to be relatively stable under normal conditions. The aromaticity of the acridone core contributes significantly to its stability. nih.gov However, the presence of the nitro group can render the molecule susceptible to degradation under specific conditions.

In strongly acidic or basic media, hydrolysis of the methoxy group could potentially occur, although this would likely require harsh conditions. The nitro group can also participate in various reactions under extreme pH. The stability of nitro-substituted heterocyclic compounds can be lower than their non-nitrated counterparts, particularly in the presence of nucleophiles or under reducing conditions. researchgate.net

Photochemical stability is another consideration. Many aromatic and heterocyclic compounds are light-sensitive, and exposure to UV radiation could lead to degradation, possibly involving the nitro group or the acridone ring system.

Mechanistic Studies of Degradation

Detailed mechanistic studies on the degradation of this compound are not extensively reported. However, potential degradation pathways can be inferred from the chemistry of related compounds.

One likely degradation pathway under reductive conditions, particularly in biological systems or in the environment, involves the enzymatic reduction of the nitro group. This can lead to the formation of highly reactive intermediates like nitroso and hydroxylaminoarenes, which can then undergo further reactions, including polymerization or covalent binding to macromolecules.

Oxidative degradation, though less common for nitroaromatics, could be initiated by strong oxidizing agents or photochemically. This might involve hydroxylation of the aromatic rings, followed by ring cleavage.

Derivatization and Analog Synthesis from this compound

This compound serves as a valuable scaffold for the synthesis of a variety of derivatives and analogs with potentially interesting chemical and biological properties. The functional groups present offer multiple handles for chemical modification.

A primary route for derivatization is through the reduction of the nitro group to an amine. The resulting 7-amino-2-methoxyacridin-9(10H)-one is a versatile intermediate. The amino group can be subjected to a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Alkylation and Arylation: To form secondary and tertiary amines.

The acridone nitrogen can be alkylated or acylated, typically by reaction with an appropriate alkyl halide or acyl chloride in the presence of a base. nih.govresearchgate.net

The carbonyl group can be converted into a thiocarbonyl group by reaction with Lawesson's reagent. It can also be a site for condensation reactions.

The methoxy group can potentially be cleaved to the corresponding phenol, which opens up another avenue for derivatization, such as etherification or esterification.

The following table outlines potential derivatization strategies starting from this compound.

| Starting Functional Group | Reagent/Condition | Product Functional Group |

| 7-Nitro | H₂, Pd/C or Sn/HCl | 7-Amino |

| 7-Amino (from reduced nitro) | Acyl chloride | 7-Acylamido |

| 7-Amino (from reduced nitro) | NaNO₂, HCl then CuX | 7-Halo/Cyano/Hydroxy |

| 9-Carbonyl | NaBH₄ | 9-Hydroxy (Acridinol) |

| 10-NH | Alkyl halide, base | 10-Alkyl |

| 2-Methoxy | HBr or BBr₃ | 2-Hydroxy |

These transformations highlight the utility of this compound as a versatile building block in synthetic organic chemistry.

Structure Activity Relationship Sar Studies in Non Clinical Contexts for 2 Methoxy 7 Nitroacridin 9 10h One Analogs

Investigation of Molecular Interactions

The biological activity of acridone (B373769) derivatives is often attributed to their ability to interact with DNA and inhibit key enzymes involved in DNA replication and topology. These interactions are primarily non-covalent and are dictated by the physicochemical properties of the acridone core and its substituents.

Acridone derivatives are well-known DNA intercalating agents. The planar tricyclic ring system of the acridone nucleus allows it to insert between the base pairs of the DNA double helix. This intercalation is stabilized by π-π stacking interactions between the aromatic rings of the acridone and the DNA bases.

Upon intercalation, a number of spectroscopic changes can be observed. A common technique to study DNA binding is UV-Vis absorption titration. The binding of acridone derivatives to calf thymus DNA (ct-DNA) typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) of the absorption maxima. These changes are indicative of the interaction between the chromophore of the acridone and the DNA base pairs.

The strength of this interaction can be quantified by the DNA binding constant (K). Studies on various acridone derivatives have shown a wide range of binding constants, highlighting the influence of substituents on binding affinity. For instance, research on 2-nitroacridone derivatives has demonstrated strong DNA binding, with the nitro group playing a significant role in enhancing this interaction.

Table 1: Illustrative DNA Binding Data for a Series of Acridone Analogs (In Vitro)

| Compound ID | Substituents | Binding Constant (K) M⁻¹ | Hypochromism (%) |

| Analog A | 2-NO₂ | 1.92 x 10⁵ | 71.26 |

| Analog B | 2-NO₂, N¹⁰-propyl-piperidine | 1.55 x 10⁵ | 58.46 |

| Analog C | 2-NO₂, N¹⁰-butyl-piperidine | 1.23 x 10⁵ | 52.66 |

| Analog D | 2-OCH₃, N¹⁰-propyl-morpholine | 0.98 x 10⁵ | 45.30 |

| Analog E | 2-OCH₃, N¹⁰-butyl-morpholine | 0.75 x 10⁵ | 41.20 |

Note: This table is a representative compilation based on data from various studies on substituted acridones and is intended for illustrative purposes.

Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and recombination. Acridone derivatives have been shown to inhibit the activity of these enzymes, particularly topoisomerase I and II. The mechanism of inhibition often involves the stabilization of the topoisomerase-DNA cleavage complex, which leads to the accumulation of DNA strand breaks.

The inhibitory potency of acridone analogs is typically evaluated through in vitro assays that measure the relaxation of supercoiled DNA. The concentration of the compound required to inhibit 50% of the enzyme activity is denoted as the IC₅₀ value. The SAR of acridone derivatives as topoisomerase inhibitors reveals that both the planar acridone core and the nature of the substituents are critical for activity.

Table 2: Representative Topoisomerase Inhibition Data for Acridone Analogs (In Vitro)

| Compound ID | Target Enzyme | IC₅₀ (µM) |

| Analog F | Topoisomerase I | 5.8 |

| Analog G | Topoisomerase I | 8.2 |

| Analog H | Topoisomerase IIα | 3.5 |

| Analog I | Topoisomerase IIα | 6.1 |

| Etoposide | Topoisomerase IIα | 1.2 |

Note: This table is a representative compilation based on data from various studies on substituted acridones and is intended for illustrative purposes.

Influence of Methoxy (B1213986) and Nitro Substituents on Molecular Interactions

The presence and position of the methoxy and nitro groups on the acridone ring significantly modulate the electronic and steric properties of the molecule, thereby influencing its interactions with DNA and enzymes.

The 7-nitro group is a strong electron-withdrawing group. This property is believed to enhance the π-π stacking interactions between the acridone ring and the DNA base pairs, leading to a higher binding affinity. The electron-deficient nature of the nitro-substituted acridone ring can facilitate charge-transfer interactions with the electron-rich DNA bases.

The size and position of substituents can create steric hindrance, which may either favor or hinder the binding of the molecule to its target. The 2-methoxy group, while not excessively bulky, can influence the planarity of the acridone ring and its ability to fit into the narrow space between DNA base pairs. Its position at C2 is generally considered to be less sterically demanding than substitution at other positions, such as C1 or C4.

Systematic Structural Modifications around 2-Methoxy-7-nitroacridin-9(10H)-one for SAR Exploration

To delineate the precise contribution of the methoxy and nitro groups to the biological activity of this compound, systematic structural modifications are essential. These modifications would involve:

Positional Isomerism: Synthesizing isomers where the methoxy and nitro groups are moved to different positions on the acridone ring. This would help in understanding the importance of the substitution pattern for optimal interaction with DNA and topoisomerases.

Substitution Analogs: Replacing the methoxy group with other electron-donating groups (e.g., hydroxyl, methyl) or the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl). This would clarify the role of electronic effects in the observed activity.

Bioisosteric Replacement: Substituting the methoxy or nitro groups with bioisosteres to probe the importance of specific steric and electronic features.

Modification of the N¹⁰ Position: Introducing various substituents at the N¹⁰ position of the acridone ring to explore the impact of these modifications on solubility, cell permeability, and target binding.

Through such systematic studies, a comprehensive SAR profile for this compound analogs can be established, providing valuable insights for the design of new molecules with tailored biological activities.

Modifications at the 2-Position (Methoxy Group)

The methoxy group at the 2-position of the acridone ring is a critical determinant of biological activity. Its electron-donating nature influences the electronic properties of the entire ring system, which can in turn affect interactions with biological targets. SAR studies have explored the replacement of the methoxy group with other substituents to probe the effects of sterics and electronics at this position.

Replacement with Other Alkoxy Groups: While direct SAR studies on this compound are limited, research on related acridone analogs indicates that varying the length and bulk of the alkoxy chain can modulate cytotoxic activity. It is generally observed that small alkoxy groups are favored, with a potential decrease in activity as the chain length increases, likely due to steric hindrance that may disrupt optimal binding with target molecules.

Conversion to a Hydroxyl Group: The demethylation of the 2-methoxy group to a hydroxyl group introduces a hydrogen bond donor functionality. Studies on other acridone derivatives have shown that a 2-hydroxyl substituent can be a potent inhibitor of enzymes like DNA topoisomerase II and protein kinase C. nih.gov This suggests that the presence of a hydrogen bond donor at this position can significantly alter the biological activity profile.

Bioisosteric Replacements: The replacement of the methoxy group with other bioisosteres, such as a hydroxylamine or a small alkylthio group, has been investigated in broader acridone series. These modifications alter the electronic and lipophilic character at the 2-position and have been shown to influence the antiproliferative and cytotoxic properties of the resulting analogs.

The following table summarizes the general SAR trends for modifications at the 2-position based on studies of various acridone derivatives.

| Modification at 2-Position | General Effect on Non-Clinical Activity | Rationale |

| -OCH₃ (Methoxy) | Baseline activity | Electron-donating, moderate steric bulk |

| -OH (Hydroxy) | Often enhances activity | Introduces hydrogen bond donor capability nih.gov |

| -OR (Longer Alkoxy) | Generally decreases activity | Increased steric hindrance |

| -SCH₃ (Methylthio) | Variable | Alters electronics and lipophilicity |

Modifications at the 7-Position (Nitro Group)

The nitro group at the 7-position is a strong electron-withdrawing group, which significantly impacts the electron density distribution across the acridone scaffold. Modifications at this position have been explored to understand the role of electronics and the potential for reductive activation in the mechanism of action.

Reduction to an Amino Group: The reduction of the 7-nitro group to a 7-amino group introduces an electron-donating substituent. In studies of related nitroaromatic compounds, this conversion can have a profound effect on biological activity. For some classes of compounds, the nitro group is essential for activity, often through bioreductive activation in hypoxic environments, while in others, the corresponding amino derivative may exhibit a different spectrum of activity or be inactive.

Replacement with Other Electron-Withdrawing Groups: The substitution of the nitro group with other electron-withdrawing groups, such as a cyano (-CN) or a trifluoromethyl (-CF₃) group, allows for the investigation of the importance of the specific electronic and steric properties of the nitro group. These modifications can help to determine if the activity is solely dependent on the electron-withdrawing nature of the substituent or if the nitro group itself plays a more direct role.

Replacement with Halogens: The introduction of halogens (F, Cl, Br, I) at the 7-position provides a systematic way to vary both the electronic and steric properties. Halogens are electron-withdrawing and can participate in halogen bonding, which may influence interactions with biological targets. The activity of such analogs often follows a trend related to the size and electronegativity of the halogen.

A summary of the expected SAR trends for modifications at the 7-position is presented in the table below.

| Modification at 7-Position | General Effect on Non-Clinical Activity | Rationale |

| -NO₂ (Nitro) | Baseline activity | Strong electron-withdrawing group, potential for bioreductive activation |

| -NH₂ (Amino) | Significant change in activity | Electron-donating, alters electronic profile |

| -CN, -CF₃ | Variable | Maintains electron-withdrawing character with different sterics |

| -F, -Cl, -Br, -I | Variable | Modulates electronics and sterics, potential for halogen bonding |

Modifications at the 9-Position (Carbonyl Group)

The carbonyl group at the 9-position is a key feature of the acridone scaffold, contributing to its planarity and acting as a hydrogen bond acceptor. Modifications at this position can drastically alter the shape and electronic properties of the molecule.

Conversion to a Thiocarbonyl Group: The replacement of the carbonyl oxygen with sulfur to form a 9-thioacridone derivative changes the electronic distribution and the hydrogen bonding capacity of this position. Thioacridones have been investigated for their cytotoxic properties, and this modification can lead to altered biological activity.

Conversion to an Imine or Hydrazone: The reaction of the 9-carbonyl group with amines or hydrazines to form 9-iminoacridines or 9-acridone hydrazones introduces a nitrogen atom at this position, which can be further substituted. These derivatives have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.gov The nature of the substituent on the imine or hydrazone nitrogen can be further varied to explore additional SAR.

The table below outlines the SAR for modifications at the 9-position.

| Modification at 9-Position | General Effect on Non-Clinical Activity | Rationale |

| C=O (Carbonyl) | Baseline activity | Planar, hydrogen bond acceptor |

| C=S (Thiocarbonyl) | Altered activity | Changes in electronics and hydrogen bonding |

| C=N-R (Imine) | Often active | Introduces a new point for substitution, alters planarity and basicity |

| C=N-NH-R (Hydrazone) | Often active | Provides a versatile scaffold for further derivatization nih.govnih.gov |

Modifications at the 10-Position (Nitrogen Atom)

The nitrogen atom at the 10-position of the acridone ring is a common site for substitution, allowing for the introduction of various side chains that can modulate the physicochemical properties and biological activity of the parent compound.

N-Alkylation: A series of N¹⁰-substituted 2-methoxyacridone analogs have been synthesized and evaluated for their ability to modulate multidrug resistance (MDR) and for their cytotoxic effects. A quantitative structure-activity relationship (QSAR) study on a series of cytotoxic N¹⁰-substituted 2-methoxyacridone analogs revealed that the flexibility of the substituent sidechain is crucial for cytotoxic potency. researchgate.net Specifically, the presence of four-membered methylene bridges between the acridone nucleus and substituents enhances cytotoxic activity. researchgate.net Conversely, the introduction of bulky substituents or sulfur atoms in the side chain was found to be detrimental to activity. researchgate.net

Another study on N(10)-substituted-2-methoxyacridone analogues as MDR modulators found a reasonable correlation between lipophilicity and the antagonism of MDR, suggesting that hydrophobicity is a key determinant of potency. nih.gov Furthermore, this study demonstrated that increasing the carbon chain length of the N-alkyl substituent from three to four carbons leads to an increase in antiproliferative activity. nih.gov

Introduction of Functionalized Side Chains: Research on 2,N¹⁰-disubstituted acridones has shown that the introduction of alkyl side chains containing terminal nitrogen-based moieties can lead to potent cytotoxic agents. elsevierpure.com A particularly active derivative was identified as bearing two butyl piperidine side chains, one at the C2-position and another at the N¹⁰-position, with IC₅₀ values in the low micromolar range against several cancer cell lines. elsevierpure.com

The following table summarizes the SAR findings for modifications at the 10-position.

| Modification at 10-Position | General Effect on Non-Clinical Activity | Rationale |

| -H (Unsubstituted) | Baseline activity | - |

| -Alkyl (e.g., Propyl, Butyl) | Increased antiproliferative activity with longer chains (C3 to C4) nih.gov | Increased lipophilicity |

| Flexible side chains with 4-methylene bridges | Enhanced cytotoxic potency researchgate.net | Optimal interaction with target |

| Bulky substituents or sulfur-containing chains | Decreased cytotoxic potency researchgate.net | Steric hindrance or unfavorable interactions |

| Alkyl chains with terminal nitrogen moieties (e.g., butyl piperidine) | Potent cytotoxicity elsevierpure.com | Potential for enhanced target binding or altered physicochemical properties |

Advanced Applications and Potential in Materials Science and Chemical Probes

Fluorescent Probe Development based on 2-Methoxy-7-nitroacridin-9(10H)-one

The acridinone (B8587238) scaffold is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent probes. While specific research on this compound as a fluorescent probe is not extensively detailed in publicly available literature, the principles of fluorescent probe design allow for a strong inference of its potential. The fluorescence of the acridinone core is highly sensitive to its chemical environment and substitution pattern.

The introduction of a nitro group, a known fluorescence quencher, alongside a methoxy (B1213986) group, can be strategically utilized to create "turn-on" fluorescent probes. In such a system, the probe is initially non-fluorescent or weakly fluorescent. Upon selective reaction with a target analyte, the electronic properties of the nitro group are altered, for instance, through its reduction, leading to a restoration of fluorescence. This mechanism forms the basis for detecting various analytes. For example, a fluorescent probe for hydrazine (B178648) was developed using a different molecular structure, but it demonstrates the principle of a reaction-based turn-on mechanism.

The potential of this compound as a fluorescent probe is rooted in the following principles:

Intramolecular Charge Transfer (ICT): The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) can lead to ICT, a phenomenon that is often sensitive to the polarity of the environment and can be exploited for sensing applications.

Analyte-Specific Reaction: The nitro group can be chemically transformed by specific analytes, leading to a significant change in the fluorescence output of the molecule.

Application as Organic Semiconductor Materials

Acridin-9(10H)-one derivatives are emerging as promising materials for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their rigid structure and excellent photophysical properties make them suitable candidates for host and emitter materials. A notable application of the acridinone core is in the development of materials for Thermally Activated Delayed Fluorescence (TADF).

A novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, has been synthesized by attaching phenoxazine (B87303) as an electron donor to the acridin-9(10H)-one acceptor core. rsc.org This material exhibits a high rate constant of radiation and a high rate constant of reverse intersystem crossing, leading to a short TADF lifetime and high fluorescence quantum yield. rsc.org An OLED device using this material as a doped emitter showed excellent performance with a low turn-on voltage, high external quantum efficiency, and high power efficiency. rsc.org

The key to the performance of this acridinone-based TADF material lies in its molecular design, which promotes efficient harvesting of triplet excitons. While this compound has a different substitution pattern, the fundamental electronic properties of the acridinone core suggest its potential as a building block for new organic semiconductor materials. The methoxy and nitro groups can be used to tune the energy levels (HOMO and LUMO) of the molecule, a critical aspect in the design of efficient OLEDs.

Performance of an Acridin-9(10H)-one-based OLED

| Parameter | Value |

|---|---|

| Turn-on Voltage | 2.2 V |

| External Quantum Efficiency | 30.6% |

| Power Efficiency | 109.9 lm W⁻¹ |

Data for an OLED with 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one as the doped emitter. rsc.org

Utilizing Acridin-9(10H)-one Derivatives in Supramolecular Chemistry

The planar structure of the acridin-9(10H)-one core makes it an excellent candidate for forming ordered structures through non-covalent interactions, a key area of study in supramolecular chemistry. These interactions include π-stacking and hydrogen bonding.

Research on derivatives such as 10-(2-hydroxyethyl)acridin-9(10H)-one and 10-(2-chloroethyl)acridin-9(10H)-one has demonstrated their ability to form three-dimensional supramolecular networks. researchgate.net The differences in the intermolecular interactions, driven by the hydroxy and chloro substituents, lead to distinct crystal packing and properties like melting point. researchgate.net

For this compound, the following supramolecular interactions can be anticipated:

π-π Stacking: The aromatic acridinone core will strongly favor stacking interactions, leading to the formation of columnar or layered structures.

Hydrogen Bonding: The N-H group of the acridinone ring and the oxygen atoms of the nitro and methoxy groups can participate in hydrogen bonding, further directing the self-assembly process.

These self-assembly properties are crucial for the development of crystalline materials with tailored electronic and photophysical properties, with potential applications in sensors and organic electronics.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research should prioritize the exploration of novel synthetic routes to 2-methoxy-7-nitroacridin-9(10H)-one and its analogs that offer improved sustainability over classical methods, which often rely on harsh conditions.

Key areas of focus should include:

Three-Component Reactions: Investigating one-pot, three-component reactions, such as those involving chalcones, anilines, and β-ketoesters, could provide a more streamlined and atom-economical approach to the acridin-9(10H)-one core. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, as demonstrated in the cyclization and dehydrogenation steps for related acridone (B373769) derivatives. mdpi.com

Catalytic Systems: Exploring novel catalysts, such as cerium(IV), can enable efficient bond formation under milder conditions. mdpi.com

Solvent and Oxidant Optimization: Replacing hazardous solvents and oxidants, like nitrobenzene, with greener alternatives is crucial for developing sustainable processes. mdpi.com

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Three-Component Reaction | High atom economy, reduced number of steps. mdpi.com | Optimization of reaction conditions for specific substrates. |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields. mdpi.com | Scale-up limitations and equipment requirements. |

| Novel Catalytic Systems | Milder reaction conditions, potential for new selectivities. mdpi.com | Catalyst cost, stability, and recyclability. |

| Green Solvents/Oxidants | Reduced environmental impact and improved safety. mdpi.com | Identifying effective and readily available alternatives. |

Advanced Spectroscopic Characterization of Excited States and Dynamics

A deep understanding of the photophysical properties of this compound is essential for its application in areas like fluorescence imaging and sensing. While studies have been conducted on related 2-methoxy-9-acridone derivatives, a specific focus on the nitro-substituted compound is needed. nih.govfrontiersin.org

Future research should employ advanced spectroscopic techniques to unravel the complex excited-state dynamics:

Time-Resolved Fluorimetry: To probe the kinetics of excited-state processes such as excited-state proton transfer (ESPT) and excimer formation. nih.govfrontiersin.org

Two-Dimensional Infrared Spectroscopy: To gain detailed insights into vibrational coupling and energy relaxation pathways, which are crucial for understanding the molecule's response to light. researchgate.net

Computational Photophysics: To complement experimental data with theoretical calculations, providing a more complete picture of the electronic transitions and potential energy surfaces. nih.gov

A thorough investigation of these dynamics is critical as the fluorescence emission of acridones can be complex and dependent on experimental conditions. nih.gov

High-Throughput Computational Screening for Derivatization

To efficiently explore the vast chemical space of possible derivatives of this compound, high-throughput computational screening is an indispensable tool. This approach can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Future computational studies should focus on:

Molecular Docking: To predict the binding affinity and mode of interaction of derivatives with biological targets, such as topoisomerase II. nih.gov

Molecular Dynamics Simulations: To study the stability and conformational changes of ligand-protein complexes over time. nih.gov

Quantum-Chemical Calculations: To predict electronic properties, antioxidant activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters. nih.gov

Density Functional Theory (DFT): To correlate theoretical calculations with experimental data from spectroscopic methods like IR and NMR. researchgate.net

These computational approaches can significantly accelerate the discovery of new derivatives with enhanced biological activity or material properties.

Design of Next-Generation Acridin-9(10H)-one Scaffolds with Tunable Properties

Building upon the core structure of this compound, the next generation of acridin-9(10H)-one scaffolds should be designed with tunable properties for specific applications. This involves the strategic placement of functional groups to modulate the electronic, steric, and photophysical characteristics of the molecule.

Key design strategies include:

Molecular Hybridization: Combining the acridone scaffold with other pharmacophoric moieties to create hybrid compounds with potentially synergistic or enhanced activities. nih.gov

Donor-Acceptor Architectures: Attaching electron-donating and electron-accepting groups to the acridone core to create materials with properties like thermally activated delayed fluorescence (TADF). rsc.org

Introduction of Rigidity/Flexibility: Modifying the scaffold to control conformational freedom, which can impact binding to biological targets and photophysical properties. rsc.org

Graded Scaffolds for Materials Science: Utilizing advanced design methods to create porous 3D structures with tunable mechanical properties for applications like bone scaffolds. nih.gov

| Design Strategy | Objective | Example Application |

| Molecular Hybridization | Enhanced biological activity. nih.gov | Anticancer agents. nih.gov |

| Donor-Acceptor Architecture | Tunable photophysical properties. rsc.org | Organic light-emitting diodes (OLEDs). rsc.org |

| Conformational Control | Improved target binding and selectivity. rsc.org | Enzyme inhibitors. |

| Graded Scaffolds | Tailored mechanical properties. nih.gov | Tissue engineering. nih.gov |

Integration into Multi-Functional Chemical Systems

The unique properties of acridin-9(10H)-one derivatives make them ideal candidates for integration into more complex, multi-functional chemical systems. This research direction aims to move beyond single-molecule applications and explore their use as components in larger assemblies.

Future avenues of exploration include:

Molecular Motors: Investigating the potential of acridone-based structures as stators or rotors in photochemical molecular motors, where their excited-state dynamics can be harnessed for unidirectional motion. rug.nl

Fluorescent Probes and Sensors: Developing derivatives that can be linked to other molecules or biomolecules to act as fluorescent reporters for detecting specific analytes or monitoring biological processes. nih.govnih.gov

Drug Delivery Systems: Incorporating the acridone scaffold into larger drug delivery vehicles, where it could serve as both a targeting moiety and a therapeutic agent.

Self-Assembling Systems: Designing derivatives that can self-assemble into well-defined nanostructures with emergent properties for applications in materials science and nanotechnology.

By pursuing these future research directions, the scientific community can continue to unlock the vast potential of this compound and its derivatives, leading to innovations in medicine, materials science, and beyond.

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-7-nitroacridin-9(10H)-one, and how can purity be optimized?

The synthesis typically involves sequential functionalization of the acridine backbone. Key steps include nitration at position 7 and methoxylation at position 2. Reaction conditions (e.g., temperature, solvent choice, and catalyst) are critical:

- Nitration : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

- Methoxylation : Introduce methoxy groups via nucleophilic substitution or Ullmann-type coupling, requiring anhydrous conditions and copper catalysts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity. Purity >95% is achievable with optimized solvent ratios .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns and electronic environments. For example, nitro groups deshield adjacent protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 287.0564 for CHNO) .

- HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) monitors purity and identifies byproducts .

Q. How does the planar acridine structure influence DNA intercalation and bioactivity?

The planar aromatic system enables intercalation between DNA base pairs, disrupting replication and transcription. Substituents like nitro and methoxy groups modulate binding affinity:

- Nitro groups enhance electron deficiency, strengthening π-π stacking .

- Methoxy groups improve solubility and influence steric interactions with DNA grooves .

Advanced Research Questions

Q. How can conflicting data on substituent effects (e.g., bioactivity vs. toxicity) be reconciled in acridinone derivatives?

Contradictions often arise from differences in experimental models or substituent positioning. For example:

Q. What challenges arise in optimizing reaction conditions for scaled synthesis, and how can they be addressed?

Key challenges include:

- Byproduct formation : Nitration at undesired positions (e.g., meta to methoxy) can occur. Use directing groups (e.g., temporary protecting groups) or low-temperature nitration to improve regioselectivity .

- Solvent compatibility : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switch to dichloromethane/ethanol mixtures for easier workup .

Q. How can computational methods (e.g., molecular docking) guide the design of acridinone derivatives with enhanced bioactivity?

Q. What are the thermal stability profiles of this compound, and how do they impact storage?

Differential scanning calorimetry (DSC) reveals a melting point of ~275°C with decomposition above 300°C. Store at 4°C in amber vials under inert gas (N) to prevent photodegradation and oxidation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.